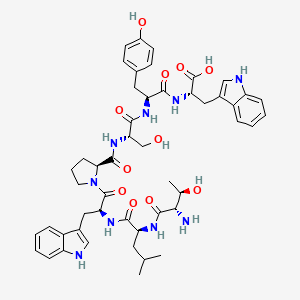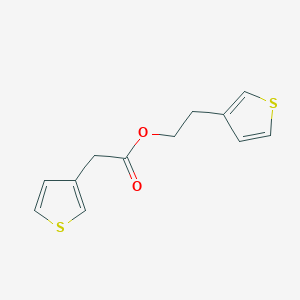
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two thiophene rings connected through an ethyl acetate linkage. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate can be achieved through several methods. One common approach involves the esterification of 2-thiopheneacetic acid with 2-(thiophen-3-yl)ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(thiophen-3-yl)ethyl (thiophen-3-yl)alcohol.
Substitution: Introduction of halogen or nitro groups on the thiophene rings.
Scientific Research Applications
2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to its electronic properties
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneacetic acid: A precursor in the synthesis of 2-(Thiophen-3-yl)ethyl (thiophen-3-yl)acetate.
2-(Thiophen-3-yl)ethanol: Another precursor used in the synthesis.
Thiophene-2-carboxylic acid: A related thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its dual thiophene rings connected through an ethyl acetate linkage, which imparts distinct electronic and chemical properties. This structure allows for versatile applications in various fields, including organic electronics and medicinal chemistry .
Properties
CAS No. |
880494-95-1 |
|---|---|
Molecular Formula |
C12H12O2S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-thiophen-3-ylethyl 2-thiophen-3-ylacetate |
InChI |
InChI=1S/C12H12O2S2/c13-12(7-11-3-6-16-9-11)14-4-1-10-2-5-15-8-10/h2-3,5-6,8-9H,1,4,7H2 |
InChI Key |
OGADMJHBHAHMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCOC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
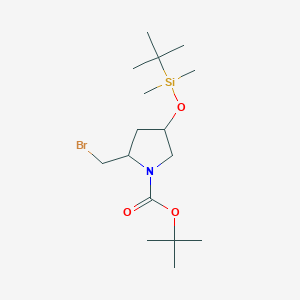
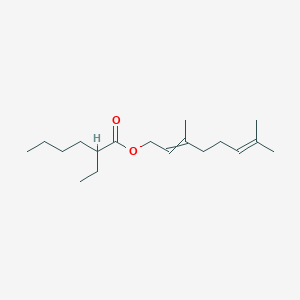
![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
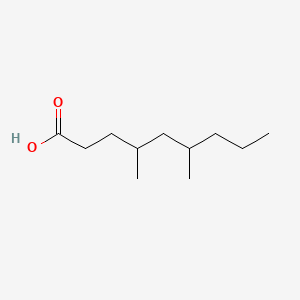
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)
![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)
